Propargyl-PEG6-NHS ester is a heterobifunctional crosslinker designed for two-step sequential bioconjugation. It features an N-hydroxysuccinimide (NHS) ester for rapid, covalent modification of primary amines on proteins and other biomolecules, and a terminal propargyl (alkyne) group for subsequent ligation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The discrete six-unit polyethylene glycol (PEG6) spacer enhances aqueous solubility, provides spatial separation between conjugated molecules, and can reduce non-specific binding and immunogenicity. This combination of features makes it a foundational reagent for developing antibody-drug conjugates (ADCs), functionalizing surfaces, and creating complex biomolecular probes.
Substituting Propargyl-PEG6-NHS ester with near alternatives can lead to significant performance deviations. Using a non-PEGylated linker, for instance, often results in poor aqueous solubility and aggregation of the final conjugate. Altering the PEG length (e.g., to PEG2 or PEG12) directly impacts the spatial distance between conjugates, which can affect biological activity by introducing steric hindrance or suboptimal spacing for ternary complex formation. The choice of the reactive handle is also critical; replacing the propargyl group with a strained alkyne like DBCO changes the reaction from copper-catalyzed (CuAAC) to strain-promoted (SPAAC), altering kinetics and removing the need for a potentially cytotoxic copper catalyst, which is a key workflow decision. Similarly, substituting the NHS ester for a different amine-reactive group alters reaction speed, stability, and optimal pH conditions, making direct protocol transfer unreliable.
The NHS ester functional group provides rapid amine conjugation but has a defined stability window in aqueous buffers due to competing hydrolysis. The half-life of a typical NHS ester is approximately 4-5 hours at pH 7.0 (0°C) but decreases sharply to just 10 minutes at pH 8.6 (4°C). This necessitates controlled buffer conditions (typically pH 7.2-8.5) and timely execution of the conjugation reaction to ensure high yields and reproducibility.
| Evidence Dimension | NHS Ester Hydrolytic Half-Life |
| Target Compound Data | 10 minutes (at pH 8.6, 4°C) |
| Comparator Or Baseline | 4-5 hours (at pH 7.0, 0°C) |
| Quantified Difference | A ~30-fold decrease in stability with a 1.6 unit pH increase. |
| Conditions | Aqueous buffer at 0-4°C. |
This defines the required processing conditions for efficient labeling, informing buyers that buffer pH and reaction time must be strictly controlled to avoid reagent loss.
The inclusion of a PEG spacer is a primary differentiator for handling hydrophobic molecules. In a comparative study of prostate-specific membrane antigen inhibitors, PEGylation significantly improved hydrophilicity, demonstrated by a decrease in the LogD7.4 value from -2.64 for the non-PEGylated compound to -4.23 for a PEGylated analogue. This enhanced water solubility mitigates the risk of aggregation, which is a common failure mode when using purely aliphatic, non-PEGylated linkers with hydrophobic payloads.
| Evidence Dimension | Hydrophilicity (LogD at pH 7.4) |
| Target Compound Data | -4.23 ± 0.26 (for PEGylated compound) |
| Comparator Or Baseline | -2.64 ± 0.25 (for non-PEGylated compound) |
| Quantified Difference | LogD reduced by 1.59, indicating a ~39-fold increase in hydrophilicity. |
| Conditions | Partition coefficient between octanol and aqueous buffer at pH 7.4. |
For buyers working with hydrophobic proteins or small molecules, the PEG6 spacer is essential for preventing aggregation and ensuring the conjugate remains soluble in aqueous buffers.
The length of the PEG spacer is a critical parameter that must be optimized for specific biological applications. While longer linkers (e.g., PEG8, PEG12) can enhance in-vivo efficacy for some antibody-drug conjugates by improving pharmacokinetics, shorter linkers may be favored where high binding affinity is required. For example, in one ligand-receptor system, a shorter PEG2 linker resulted in a lower IC50 value (3.1 ± 0.2) compared to longer PEG variants, indicating higher binding affinity. The PEG6 linker provides a common intermediate length, balancing the need for spatial separation to overcome steric hindrance with the risk of reduced binding or suboptimal ternary complex formation seen with excessively long or short linkers.
| Evidence Dimension | Binding Affinity (IC50) |
| Target Compound Data | PEG6 represents a mid-range option, balancing competing effects. |
| Comparator Or Baseline | Shorter linkers (e.g., PEG2) can yield higher binding affinity (IC50 = 3.1 ± 0.2) in some systems. |
| Quantified Difference | Not a direct comparison, but illustrates the trade-off between linker length and biological activity. |
| Conditions | Varies by system (e.g., ligand-receptor binding assays, PROTAC degradation assays). |
This informs buyers that PEG6 is a rational starting point, avoiding the potential activity loss associated with linkers that are too short or too long for their specific system.
The terminal alkyne of the propargyl group is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is often faster and more efficient for in vitro proteomics applications compared to the copper-free strain-promoted (SPAAC) alternative. A comparative proteomics study found that CuAAC with a terminal alkyne probe identified a greater number of O-GlcNAc modified proteins (162 total, 58 verified) compared to a SPAAC-based method using a strained DIBO alkyne (148 total, 46 verified). The higher efficiency was attributed to lower non-specific background reactions with the terminal alkyne compared to the highly reactive strained alkyne. However, SPAAC avoids the use of copper, which can be cytotoxic, making it the preferred choice for live-cell applications.
| Evidence Dimension | Verified Protein Identifications in Proteomics |
| Target Compound Data | 58 (via CuAAC with terminal alkyne) |
| Comparator Or Baseline | 46 (via SPAAC with strained alkyne) |
| Quantified Difference | 26% more verified proteins identified with the CuAAC method. |
| Conditions | Comparative O-GlcNAc proteomics analysis of cell lysates. |
This allows a buyer to select the correct click chemistry handle for their workflow: the propargyl group for high-efficiency in vitro reactions, or a DBCO alternative for live-cell studies.
This linker is well-suited for workflows where a protein is first labeled via its primary amines and then conjugated to an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent-azide) using CuAAC. The PEG6 spacer's ability to enhance solubility is critical for preventing protein aggregation during the labeling process, while the efficiency of the CuAAC reaction in cell lysates ensures a high yield of detectable protein.
In ADC development, an antibody can be conjugated with multiple Propargyl-PEG6-NHS ester molecules at its surface lysines. The defined PEG6 length provides consistent spacing for the subsequent attachment of azide-containing cytotoxic payloads via click chemistry. This controlled, two-step process is preferable to a one-step conjugation of a large, pre-formed payload-linker, where solubility and steric hindrance can be challenging.
Amine-functionalized biosensor surfaces can be modified with Propargyl-PEG6-NHS ester to create a hydrophilic, anti-fouling layer with available alkyne groups. The PEG6 spacer provides sufficient distance from the surface to ensure that subsequently clicked-on capture molecules (e.g., azide-modified antibodies or aptamers) remain accessible for target binding.